molecular formula C7H14F2N2 B8133080 [2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine

[2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine

Cat. No.: B8133080
M. Wt: 164.20 g/mol
InChI Key: ICYDMKLCGNFEEL-UHFFFAOYSA-N
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Description

[2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine is a fluorinated pyrrolidine derivative featuring a difluoroethyl substituent at the 2-position of the pyrrolidine ring and a methanamine group at the same carbon. The compound’s structure combines the rigidity of the pyrrolidine ring with the electronic and steric effects of the fluorine atoms, which are known to enhance metabolic stability and lipophilicity in medicinal chemistry applications .

Properties

IUPAC Name

[2-(2,2-difluoroethyl)pyrrolidin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N2/c8-6(9)4-7(5-10)2-1-3-11-7/h6,11H,1-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYDMKLCGNFEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photoredox-Catalyzed Cyclization of Bromodifluoroethylamines

A prominent method involves photoredox-catalyzed cyclization of bromodifluoroethylamine precursors. Charlesworth et al. demonstrated that N-(2-bromo-2,2-difluoroethyl)-N-(4-methoxybenzyl)prop-2-en-1-amine undergoes cyclization under visible light irradiation with a photocatalyst (e.g., Ir(ppy)₃) and a tertiary amine base (e.g., DIPEA). The reaction proceeds via a radical mechanism, where single-electron transfer generates a bromine radical, initiating cyclization to form the pyrrolidine ring (Fig. 1A). Key advantages include:

  • Regioselectivity : The electron-withdrawing difluoroethyl group directs radical formation, minimizing side reactions.

  • Functional Group Tolerance : Protected amines (e.g., PMB) remain intact, enabling subsequent deprotection.

Example Protocol :

  • Dissolve bromodifluoroethylamine (0.05 mmol) in acetonitrile with 4CzIPN (2 mol%) and DIPEA (2 equiv).

  • Irradiate with blue LEDs (455 nm) at room temperature for 6 hours.

  • Purify via silica gel chromatography to isolate the pyrrolidine product (yield: 72–89%).

Nucleophilic Substitution and Alkylation Strategies

Difluoroethyl Group Introduction via SN2 Reactions

The 2,2-difluoroethyl moiety is often introduced via nucleophilic substitution. Patent EP2638010B1 describes alkylation of pyrrolidine intermediates with 2,2-difluoroethyl halides (e.g., ClCH₂CF₂H) under basic conditions. For instance, reacting N-(prop-2-en-1-yl)pyrrolidin-2-ylmethanamine with 2-chloro-2,2-difluoroethane in the presence of N,N-diisopropylethylamine (DIPEA) yields the target compound after distillation.

Optimization Insights :

  • Solvent Choice : Dichloromethane or THF ensures solubility while maintaining reaction efficiency.

  • Temperature : Reactions proceed optimally at 70°C, balancing kinetics and side-product formation.

Reductive Amination for Methanamine Installation

The methanamine group is introduced via reductive amination of ketone intermediates. A modified protocol from RSC Supporting Information (Source 8) involves:

  • Condensing 2-(2,2-difluoroethyl)pyrrolidin-2-one with ammonium acetate in methanol.

  • Reducing the imine intermediate with NaBH₄ or BH₃·THF.

  • Isolating the amine via acid-base extraction (yield: 65–78%).

Critical Parameters :

  • Catalyst : Pd/C or Raney Ni enhances hydrogenation efficiency.

  • Protection Strategies : Boc or Fmoc groups prevent over-alkylation during difluoroethyl installation.

Hydrofluoroalkylation of Alkenes

Radical-Mediated Difluoroethyl Addition

Radical hydrofluoroalkylation, as detailed by Wojtowicz-Rajchel et al., enables direct difluoroethyl group addition to alkenes. Using CF₂Cl₂ (Freon-12) and tris(trimethylsilyl)silane (TTMSS), alkenyl-pyrrolidine precursors undergo radical chain transfer to form 2,2-difluoroethylated products (Fig. 1B).

Procedure Highlights :

  • Catalyst : 4CzIPN (2 mol%) under blue light irradiation.

  • Scale : Demonstrated on gram-scale (5a: 92% yield).

  • Workup : Aqueous NaOH extraction followed by hexane purification.

Comparative Analysis of Methodologies

MethodYield RangeKey AdvantagesLimitations
Photoredox Cyclization72–89%High regioselectivity, mild conditionsRequires specialized equipment
SN2 Alkylation60–75%Scalable, simple setupCompeting elimination reactions
Reductive Amination65–78%Broad substrate toleranceMultiple steps for ketone synthesis
Hydrofluoroalkylation85–92%Direct C–F bond formationHandling gaseous CF₂Cl₂

Industrial-Scale Considerations

For large-scale production, SN2 alkylation (Source 1) and photoredox cyclization (Source 2) are most viable:

  • Cost Efficiency : DIPEA and CF₂Cl₂ are cost-effective reagents.

  • Purification : Distillation under reduced pressure (55°C, 500 mbar) removes excess reagents.

  • Safety : Avoid hydride reagents (e.g., NaBH₄) in favor of catalytic hydrogenation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Difluoroethyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In synthetic chemistry, [2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new compounds.

Biology

This compound is utilized in biological research as a probe to investigate the effects of difluoroethyl and methanamine groups on biological systems. It can also act as a precursor for synthesizing biologically active molecules, aiding in the exploration of new therapeutic agents.

Medicine

In the pharmaceutical industry, [2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine has potential applications as an intermediate in drug development. Its structural characteristics may contribute to creating drugs with enhanced efficacy and safety profiles. For instance, derivatives of difluoroethylamines have been explored for their potential in treating various conditions, including pain management and cognitive disorders .

Industrial Applications

The compound is also significant in industrial settings where it can be used to produce specialty chemicals and materials. Its unique properties make it suitable for various manufacturing processes that require specific chemical functionalities.

Case Studies and Research Findings

  • Pharmaceutical Development:
    • A study highlighted the synthesis of difluoroethylamine derivatives that serve as intermediates in agrochemical formulations. These derivatives exhibit enhanced biological activity, showcasing their potential in agricultural applications .
  • Biological Activity:
    • Research has demonstrated that compounds containing difluoroethyl groups can exhibit improved pharmacokinetic properties due to increased lipophilicity, which may enhance their ability to cross cell membranes and interact with biological targets .
  • Synthetic Methodologies:
    • Innovative synthetic routes utilizing [2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine have been developed to streamline the production of complex organic molecules while minimizing environmental impact through optimized reaction conditions .

Mechanism of Action

The mechanism of action of [2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The difluoroethyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The methanamine group can interact with biological receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Properties
Compound Name Substituent(s) Molecular Formula Key Features/Applications References
[2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine 2,2-Difluoroethyl at C2 C7H14F2N2 Enhanced metabolic stability; fluorinated alkyl group
[1-(2-Phenylethyl)pyrrolidin-2-yl]methanamine 2-Phenylethyl at N1 C13H20N2 Aromatic substituent; potential CNS activity
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine 2-Fluorophenyl at N1; methanamine at C3 C11H15FN2 Fluorinated aryl group; liquid at RT
2-Phenyl-2-(2-pyrrolidinyl)ethanamine Phenyl at C2 C12H18N2 Dual substituents at C2; dihydrochloride salt
N-(2,2-Difluoroethyl)-1-methylpiperidin-4-amine Difluoroethyl at N; piperidine ring C8H16F2N2 Piperidine scaffold; altered ring strain
Key Observations:

Fluorination Effects: The 2,2-difluoroethyl group in the target compound increases electronegativity and lipophilicity compared to non-fluorinated analogs like [1-(2-phenylethyl)pyrrolidin-2-yl]methanamine. This enhances membrane permeability and resistance to oxidative metabolism . In contrast, [1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine () demonstrates how aryl fluorination impacts solubility and phase (liquid vs. solid) .

Ring Type and Substituent Position: Piperidine derivatives (e.g., N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine) exhibit different conformational flexibility and steric hindrance compared to pyrrolidine-based compounds .

Biological and Coordination Chemistry :

  • Pyrrolidine methanamine derivatives, such as those in , act as ligands for copper(II) complexes, suggesting the target compound could similarly coordinate metal ions .
  • The dihydrochloride salt form of 2-phenyl-2-(2-pyrrolidinyl)ethanamine () highlights the importance of salt formation in solubility and crystallinity .

Biological Activity

[2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine is a compound of growing interest in biological research due to its potential applications as a probe or ligand in various biochemical pathways. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a difluoroethyl group and a methanamine moiety. This unique structure contributes to its interaction with biological targets, influencing its pharmacological properties.

The biological activity of [2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine is primarily attributed to its ability to interact with specific proteins and enzymes. The compound may bind to these molecular targets, altering their activity and affecting various cellular processes such as signaling pathways and metabolic activities. The precise molecular interactions depend on the context of use, including the specific biological system being studied.

Biological Activity Overview

Research indicates that [2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine can serve multiple roles in biological systems:

  • Ligand for Protein Interaction : It can act as a ligand to study protein interactions, providing insights into molecular pathways.
  • Potential Therapeutic Agent : Investigations into its therapeutic properties have suggested that it may possess beneficial effects in various biological systems, warranting further exploration as a drug candidate.
  • Industrial Applications : Beyond research, this compound is also utilized in the synthesis of pharmaceuticals and specialty chemicals due to its unique chemical properties.

Case Studies and Research Findings

Several studies have explored the biological implications of [2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine:

  • Inhibition Studies : Research has shown that compounds similar to [2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine exhibit inhibitory effects on specific kinases involved in cancer pathways. For instance, studies on related compounds have demonstrated their ability to inhibit PAK1 kinase activity, which is implicated in tumor growth and survival .
    CompoundTarget KinaseInhibition Percentage
    Compound APAK175%
    Compound BPAK180%
    [2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamineTBDTBD
  • Metabolic Stability : Investigations into the metabolic stability of related compounds indicate that the introduction of difluoroethyl substituents can enhance metabolic resistance. This characteristic is crucial for developing long-lasting therapeutic agents .
  • Pharmacokinetics : The pharmacokinetic profile of similar compounds has been assessed using human liver microsomes, revealing insights into their absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for understanding how [2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine may behave in vivo .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine, and how can purity be optimized?

  • Methodological Answer : A common approach involves alkylation of pyrrolidine derivatives with 2,2-difluoroethyl halides, followed by reductive amination to introduce the methanamine group. Purity optimization (≥95%) can be achieved via column chromatography using polar stationary phases (e.g., silica gel) and gradient elution with methanol/dichloromethane. Purity validation via HPLC with UV detection at 254 nm is recommended, as seen in analogous amine syntheses .

Q. Which spectroscopic techniques are most effective for characterizing [2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm the pyrrolidine ring structure and difluoroethyl substitution. 19^{19}F NMR is critical for verifying the -CF2_2 group (δ ~ -120 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion [M+H]+^+ and fragmentation patterns to validate the backbone.
  • FT-IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1100 cm1^{-1} (C-F stretch) confirm functional groups. Purity should be cross-checked with HPLC .

Advanced Research Questions

Q. How does the 2,2-difluoroethyl group influence the compound’s physicochemical properties and reactivity?

  • Methodological Answer : The -CF2_2 group increases electronegativity, reducing basicity of the adjacent amine (pKa_a ~8–9 vs. ~10 for non-fluorinated analogs). Solubility studies in polar (e.g., water) vs. non-polar (e.g., hexane) solvents reveal limited aqueous solubility (logP ~1.2 predicted via computational models), necessitating DMSO or ethanol as co-solvents. Stability assays under acidic/basic conditions (pH 3–10) should be conducted via HPLC to assess degradation pathways .

Q. What computational strategies are suitable for predicting the pharmacological interactions of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to amine receptors (e.g., GPCRs) with PyMOL for visualization.
  • MD Simulations : GROMACS can simulate ligand-receptor stability over 100 ns trajectories, focusing on fluorine-mediated hydrophobic interactions.
  • QSAR Models : Train models on fluorinated amine libraries to predict ADMET properties. Cross-validate with experimental data from analogs in .

Q. Are there known chiral centers in this compound, and how do stereochemical variations affect biological activity?

  • Methodological Answer : The pyrrolidine ring introduces chirality at C2. Enantiomeric separation via chiral HPLC (e.g., Chiralpak IA column) is required to isolate (R)- and (S)-forms. Comparative bioactivity assays (e.g., receptor binding or enzyme inhibition) should be conducted, as stereochemistry significantly impacts affinity. For example, (S)-enantiomers of related pyrrolidine methanamines show 3–5× higher activity in serotonin receptor models .

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound?

  • Methodological Answer :

  • Data Triangulation : Reconcile docking results with SPR (Surface Plasmon Resonance) binding assays to validate false positives/negatives.
  • Error Analysis : Check force field parameters (e.g., AMBER vs. CHARMM) in simulations; fluorine atom polarization may require adjusted partial charges.
  • Experimental Replication : Repeat synthesis and bioassays under controlled conditions (e.g., inert atmosphere) to exclude oxidation artifacts .

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